molecular formula C7H14ClNO B12945978 Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride

Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride

Cat. No.: B12945978
M. Wt: 163.64 g/mol
InChI Key: RGVUEZZFOBZYQJ-VWZUFWLJSA-N
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Description

Molecular Architecture and Bicyclic Framework Analysis

The molecular formula of endo-8-azabicyclo[3.2.1]octan-2-ol hydrochloride is C₇H₁₄ClNO , with a molecular weight of 163.64 g/mol . The bicyclo[3.2.1]octane scaffold consists of a seven-membered ring system fused across three carbons (C1, C2, C5) and two carbons (C2, C3, C5), forming a rigid, boat-like conformation. The nitrogen atom occupies the 8-position, integrated into the bicyclic framework, while the hydroxyl group is positioned at C2 in the endo configuration.

Key bond angles and distances derived from crystallographic data reveal a distorted chair conformation. For instance, the N1-C8-C7 angle measures 112.5° , while the C2-O1 bond length is 1.42 Å , consistent with alcohol functional groups. The hydrochloride salt forms via protonation of the nitrogen, stabilizing the structure through ionic interactions.

Table 1: Key Structural Parameters of Endo-8-azabicyclo[3.2.1]octan-2-ol Hydrochloride

Parameter Value Source
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.64 g/mol
N1-C8-C7 Bond Angle 112.5°
C2-O1 Bond Length 1.42 Å

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1

InChI Key

RGVUEZZFOBZYQJ-VWZUFWLJSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CC[C@H]1N2)O.Cl

Canonical SMILES

C1CC2C(CCC1N2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with the enantioselective construction of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

In industrial settings, the compound can be synthesized by the addition, condensation, and decarboxylation of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate. The resulting isopropyl nor-tropinone is then hydrogenated using an active nickel catalyst .

Chemical Reactions Analysis

Types of Reactions

Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other tropane derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various tropane derivatives, which can have different biological activities and applications.

Scientific Research Applications

Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride is widely used in scientific research due to its unique structure and properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its binding to specific receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: Used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the receptors targeted .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride (commonly referred to as Nortropine hydrochloride).
  • CAS No.: 14383-51-8 .
  • Molecular Formula: C₇H₁₄ClNO.
  • Molecular Weight : 163.65 g/mol .

Synthesis :
Produced via hydrolysis, oxidation, and acetylation reactions starting from atropine derivatives . The endo stereochemistry is critical for its biological activity, as seen in pharmacologically active derivatives like trospium chloride .

Applications :
Used as a precursor in anticholinergic agents and studied for its structural role in receptor binding .

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

Compound Name CAS No. Key Structural Differences Melting Point (°C) Molecular Formula References
exo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride 17366-48-2 Exo stereochemistry at the hydroxyl group Not reported C₇H₁₄ClNO
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride 54745-74-3 Oxygen replaces nitrogen at position 8 Not reported C₆H₁₀ClNO
8-Azabicyclo[3.2.1]octane-3-Methanol hydrochloride 1257442-93-5 Additional hydroxymethyl group at position 3 Not reported C₈H₁₆ClNO

Key Observations :

  • Stereochemistry : The endo configuration of the target compound enhances receptor affinity compared to the exo isomer, which may exhibit reduced activity due to steric hindrance .

Derivatives with Functional Modifications

Compound Name CAS No. Modifications Molecular Weight (g/mol) Applications References
8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol acetate ester hydrochloride 102433-04-5 Phenyl and acetate groups at position 3 295.80 Potential use in targeted drug delivery due to lipophilic groups
exo-2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride 2230807-06-2 Smaller bicyclic framework (2.2.1 vs. 3.2.1) Not reported Research tool for studying ring-size effects on bioactivity

Key Observations :

  • Ring Size : Smaller bicyclic systems (e.g., 2.2.1) may exhibit distinct conformational flexibility, influencing binding to biological targets .

Pharmacologically Relevant Analogs

Compound Name CAS No. Structural Relationship Clinical Use References
Trospium chloride 104062-03-1 Quaternary ammonium derivative of Nortropine Anticholinergic for overactive bladder
(1S,2S,5R)-8-Methyl-8-azabicyclo[3.2.1]octan-2-ol 13466-55-2 Methyl substitution at position 8, stereochemical variation Studied for neurological applications

Key Observations :

  • Quaternary Ammonium Derivatives : Trospium chloride’s permanent positive charge limits CNS penetration, making it peripherally selective .
  • Stereochemical Specificity : Methyl substitution at position 8 (e.g., 13466-55-2) introduces chirality, which can drastically alter receptor interactions .

Biological Activity

Overview

Endo-8-azabicyclo[3.2.1]octan-2-ol; hydrochloride is a bicyclic organic compound classified within the tropane alkaloids family. Its unique structure, featuring a nitrogen atom in a bicyclic framework, contributes to its diverse biological activities and potential applications in medicinal chemistry and neuroscience research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₄ClNO
  • Molecular Weight : 163.65 g/mol
  • CAS Number : 92283-30-2

Endo-8-azabicyclo[3.2.1]octan-2-ol; hydrochloride exhibits significant interactions with neurotransmitter systems in the brain, primarily through the inhibition of monoamine reuptake. This mechanism is crucial for its potential therapeutic effects in treating various neurological disorders.

Key Mechanisms:

  • Neurotransmitter Reuptake Inhibition :
    • Acts as an inhibitor of serotonin, norepinephrine, and dopamine transporters, which may help alleviate symptoms of depression, anxiety, and ADHD .
  • Opioid Receptor Interaction :
    • Certain derivatives have been shown to act as selective kappa opioid receptor antagonists, providing insights into their analgesic properties and potential use in pain management .

Biological Activities

The biological activities of endo-8-azabicyclo[3.2.1]octan-2-ol; hydrochloride are summarized in the following table:

Activity Type Description References
Neurotransmitter Modulation Inhibits reuptake of serotonin, norepinephrine, and dopamine, potentially aiding mood regulation
Cognitive Enhancement Investigated for effects on memory and learning through neurotransmitter receptor interactions
Pain Management Kappa opioid receptor antagonism suggests potential for analgesic applications
Synthetic Intermediate Serves as a versatile building block in organic synthesis for bioactive compounds

Case Studies

  • Neuropharmacological Studies :
    A study focused on the structure-activity relationship (SAR) of 8-azabicyclo[3.2.1]octane derivatives highlighted the compound's efficacy in modulating neurotransmitter systems, suggesting its potential for developing new antidepressants and anxiolytics .
  • Analgesic Research :
    Research on kappa opioid receptor antagonists derived from this compound demonstrated promising results in reducing pain responses in animal models, indicating its utility in pain management strategies .

Synthesis Methods

The synthesis of endo-8-azabicyclo[3.2.1]octan-2-ol; hydrochloride can be achieved through various methodologies:

  • Cyclization Reactions : Utilizing nitrogen-containing precursors to form the bicyclic structure.
  • Chiral Synthesis Techniques : Enantioselective approaches to obtain specific stereoisomers that exhibit distinct biological activities.

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